![molecular formula C12H5Cl5O B1236226 2,2',4',5,5'-Pentachlorobiphenyl-4-ol CAS No. 59512-50-4](/img/structure/B1236226.png)
2,2',4',5,5'-Pentachlorobiphenyl-4-ol
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Overview
Description
4-Hydroxy-2,2',4',5,5'-pentachlorobiphenyl is a member of biphenyls, a dichlorobenzene and a trichlorobenzene.
Scientific Research Applications
Estrogenic and Thyroid Hormone Activity
Research has demonstrated that certain hydroxy-polychlorinated biphenyls, including forms closely related to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, exhibit estrogenic and thyroid hormone activities. These activities were assessed using a yeast two-hybrid assay, revealing notable hormone activity in some compounds (Shiraishi et al., 2003).
Mitotic Disruption
Another study focused on the spindle-disturbing activity of various polychlorinated biphenyls (PCBs) in V79 Chinese hamster cells. The study identified specific PCB congeners that induced abnormal chromosomal arrangements in mitosis, highlighting the unique impacts of certain PCB structures on cellular processes (Jensen et al., 2000).
Chemical and Biological Degradation
The degradation of 2,2',4',5,5'-Pentachlorobiphenyl-4-ol has been studied in the context of soil contamination. Research using a combination of palladium-coated iron for chemical degradation and aerobic bacteria for biodegradation showed promising results for treating PCB-contaminated soil (He et al., 2009).
Solubility in Supercritical Fluids
The solubility of various PCB congeners, including 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been studied in supercritical fluids like carbon dioxide. This research is crucial for understanding the behavior of PCBs in different environmental and industrial contexts (Anitescu & Tavlarides, 1999).
Synthesis of Labeled Compounds
The synthesis of 14C-labeled biphenyls, including compounds similar to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been documented. This research is important for tracing and studying the environmental fate and biological impact of PCBs (Bergman & Wachtmeister, 1977).
properties
CAS RN |
59512-50-4 |
---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,5-dichloro-4-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-10(16)9(15)1-5(7)6-2-11(17)12(18)4-8(6)14/h1-4,18H |
InChI Key |
AVHHNFHLLZCWFH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl |
Other CAS RN |
59512-50-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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